

# Technical Deep Dive: Methyl 2-Methoxyacrylate (M2MA)

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## Compound of Interest

Compound Name: Methyl 2-methoxyacrylate

CAS No.: 7001-18-5

Cat. No.: B1348743

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CAS: 7001-18-5 | Formula:

| M.W.: 116.12 g/mol [1][2]

## Executive Summary & Critical Distinction

**Methyl 2-methoxyacrylate** (M2MA) is a highly specialized "captodative" alkene, characterized by the geminal presence of an electron-donating methoxy group and an electron-withdrawing ester group on the

-carbon.[3]

**CRITICAL DISTINCTION:** Researchers frequently confuse M2MA with its structural isomers.[3]

- Target Reagent:**Methyl 2-methoxyacrylate** (Geminal substitution).[3] Used as a masked pyruvate synthon and radical trap.[3]
- Common Isomer:Methyl 3-methoxyacrylate (Vicinal substitution).[3] The pharmacophore found in Strobilurin fungicides.[3]

- Common Monomer: Methyl Methacrylate (MMA).<sup>[3][4][5][6]</sup> The monomer for PMMA plastics.<sup>[3][7]</sup>

This guide focuses exclusively on the 2-methoxy isomer (CAS 7001-18-5), a potent reagent for constructing quaternary centers and heterocyclic cores.<sup>[3]</sup>

## Physiochemical Profile

M2MA is a colorless, volatile liquid.<sup>[3][8]</sup> Its unique electronic structure renders it sensitive to hydrolysis and spontaneous polymerization if not properly stabilized.<sup>[3]</sup>

Property	Value	Notes
Boiling Point	55–56 °C @ 13 mmHg	Vacuum distillation recommended to prevent polymerization. <sup>[1][2][3]</sup>
Density	1.07 g/mL @ 20 °C	Denser than standard acrylates. <sup>[1][2][3]</sup>
Refractive Index	1.4360	Useful for purity monitoring. <sup>[1][2][3]</sup>
Flash Point	~48 °C	Flammable. <sup>[1][2][3]</sup>
Solubility	Soluble in organic solvents (DCM, THF, EtOAc). <sup>[1][2]</sup>	Hydrolyzes in acidic aqueous media. <sup>[1][2][3]</sup>
Stability	Kinetic instability. <sup>[1][2][3]</sup>	Requires radical inhibitor (MEHQ) and cold storage (-20 °C). <sup>[1][2][3]</sup>

## Synthetic Routes to M2MA

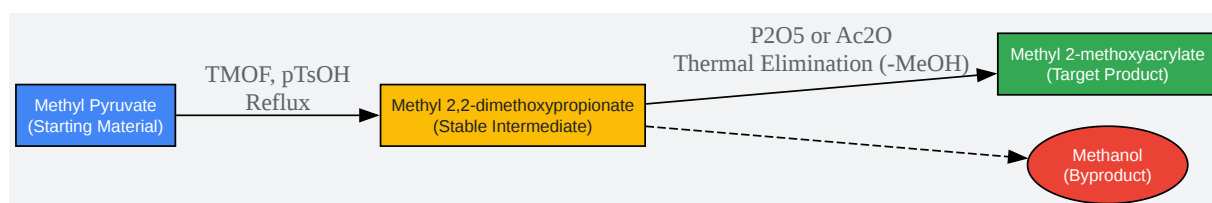
The synthesis of M2MA is challenging due to the thermodynamic preference for the 3-methoxy isomer or ketal formation.<sup>[3]</sup> The most reliable laboratory protocol involves the elimination of methanol from methyl 2,2-dimethoxypropionate.

## Protocol: Acid-Catalyzed Elimination

Precursor: Methyl Pyruvate Reagents: Trimethyl orthoformate (TMOF), p-Toluenesulfonic acid (pTsOH), Phosphorus pentoxide (

).[1][3]

- Acetalization: React methyl pyruvate with TMOF and catalytic pTsOH to form methyl 2,2-dimethoxypropionate.
- Elimination: The acetal is subjected to thermal elimination, often catalyzed by acid anhydrides (or acetic anhydride) to cleave one equivalent of methanol.[3]
- Purification: Fractional distillation under reduced pressure.



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Figure 1: Synthetic pathway from Methyl Pyruvate to **Methyl 2-methoxyacrylate** via acetal elimination.[1][3]

## Reactivity Profile & Mechanistic Insights

M2MA is a Captodative Alkene.[3] The geminal substitution of an electron-donating group (-OMe) and an electron-withdrawing group (-COOMe) creates a unique "push-pull" electronic environment.[3]

### A. Radical Reactivity (The Captodative Effect)

Radicals formed at the

-position are exceptionally stable because the unpaired electron can delocalize into the carbonyl (EWG) and interact with the lone pair of the oxygen (EDG).[3]

- Application: M2MA is an excellent radical trap and monomer.[3] It polymerizes to form poly(**methyl 2-methoxyacrylate**), which can be hydrolyzed to poly(pyruvic acid).[3]

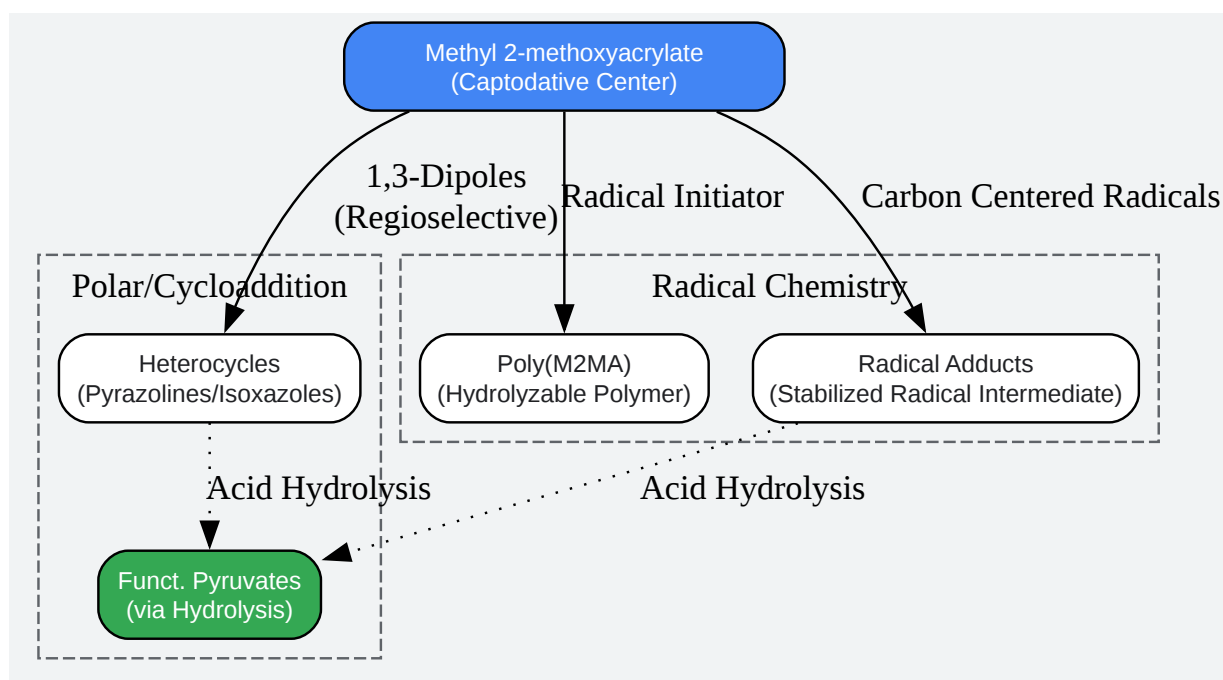
## B. Cycloaddition Regioselectivity

In 1,3-dipolar cycloadditions (e.g., with diazomethane or nitrile oxides), the regiochemistry is governed by Frontier Molecular Orbital (FMO) theory.[3][9] The methoxy group raises the HOMO energy, making M2MA more reactive toward electron-deficient dipoles than simple acrylates.[3]

## C. Masked Pyruvate Functionality

M2MA serves as a "masked" form of methyl pyruvate.[3] Following a reaction (e.g., C-C bond formation at the

-carbon), acidic hydrolysis of the enol ether moiety reveals a ketone.[3] [1][3]



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Figure 2: Divergent reactivity profile showing radical trapping and heterocyclic synthesis utility.

[1][3]

## Application in Heterocyclic Synthesis

For drug discovery, M2MA is a scaffold for synthesizing 5-membered heterocycles with quaternary centers.[3]

## Experiment: Synthesis of substituted Pyrazoline

Context: Pyrazolines are precursors to pyrazoles (bioactive cores in COX-2 inhibitors).[3]

Reaction: [3+2] Cycloaddition with Diazomethane.[3]

- Setup: Dissolve M2MA (1.0 eq) in diethyl ether at 0 °C.
- Addition: Slowly add a solution of diazomethane (caution: explosive) in ether.
- Observation: Evolution of  
  
is not observed initially; the pyrazoline forms first.[3]
- Workup: Evaporation of solvent yields the 1-pyrazoline or 2-pyrazoline depending on migration.[3]
- Thermolysis: Heating the adduct eliminates methanol or nitrogen to yield cyclopropanes or pyrazoles.[3]

Regiochemical Outcome: The nucleophilic carbon of the dipole typically attacks the -carbon of M2MA (sterically less hindered), while the electrophilic terminus attacks the -carbon (stabilized by OMe).[3]

## Handling, Stability & Safety (SDS Summary)

M2MA is a hazardous reagent requiring strict adherence to safety protocols.

## Safety Data Sheet (SDS) Highlights

- Hazards: Flammable Liquid (Cat 3), Skin Irritant (Cat 2), Serious Eye Damage (Cat 1).[1][3]

- Sensitizer: Potential skin sensitizer (acrylate moiety).[3]
- Storage: Must be stored at -20 °C under inert atmosphere (Argon/Nitrogen).
- Stabilization: Commercial samples are stabilized with 50–100 ppm MEHQ (4-methoxyphenol).[3] Removal of inhibitor via basic alumina filtration is required immediately prior to radical experiments.[3]

## Self-Validating Purity Check

Before using M2MA in critical syntheses, perform this quick NMR check to ensure no hydrolysis (pyruvate formation) or polymerization has occurred:

- <sup>1</sup>H NMR ( ): Look for two doublets at ~4.6 ppm and ~5.4 ppm (vinyl protons).[3]
- Impurity Flag: A singlet at ~2.4 ppm indicates methyl pyruvate (hydrolysis product).[3] Broad peaks indicate oligomerization.[3]

## References

- National Institute of Standards and Technology (NIST). **Methyl 2-methoxyacrylate** Mass Spectrum and Constants. Available at: [\[Link\]](#)[1][3]
- PubChem.Compound Summary: **Methyl 2-methoxyacrylate**.[3] Available at: [\[Link\]](#)[1][3]

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